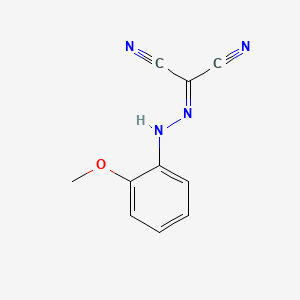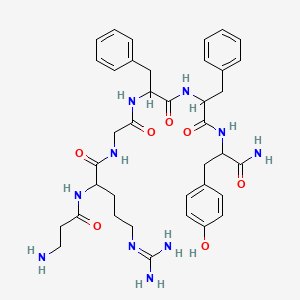
H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is a synthetic peptide derivative. Peptides like this one are often studied for their potential biological activities, including analgesic effects. This particular compound is a derivative of dermorphine, a natural opioid peptide isolated from amphibian skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to thiols using reagents like DTT.
Substitution: Amino acid residues in peptides can be substituted to modify their properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Using different amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities or stability .
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a model compound for developing new peptide synthesis techniques.
Biology:
Receptor Studies: Investigated for its interaction with opioid receptors, providing insights into receptor-ligand binding mechanisms.
Medicine:
Analgesic Research: Studied for its potential as a pain-relieving agent, showing promising results in preclinical trials.
Industry:
Pharmaceutical Development: Potential use in developing new analgesic drugs with fewer side effects compared to traditional opioids.
Mecanismo De Acción
The compound exerts its effects by interacting with μ-opioid receptors . It mimics the action of endogenous opioid peptides, binding to these receptors and activating them. This leads to the inhibition of pain signals in the nervous system. The presence of D-amino acids in the peptide sequence enhances its stability and resistance to enzymatic degradation .
Comparación Con Compuestos Similares
H-Tyr-D-Arg-Phe-Gly-NH2: Another synthetic derivative of dermorphine with similar analgesic properties.
Dermorphine: The natural heptapeptide from which these derivatives are synthesized.
Uniqueness: H-bAla-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-NH2 is unique due to its specific sequence of amino acids, which provides a balance between potency and stability. The inclusion of D-amino acids enhances its resistance to degradation, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C38H50N10O7 |
|---|---|
Peso molecular |
758.9 g/mol |
Nombre IUPAC |
N-[2-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-2-(3-aminopropanoylamino)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C38H50N10O7/c39-18-17-32(50)45-28(12-7-19-43-38(41)42)35(53)44-23-33(51)46-30(21-24-8-3-1-4-9-24)36(54)48-31(22-25-10-5-2-6-11-25)37(55)47-29(34(40)52)20-26-13-15-27(49)16-14-26/h1-6,8-11,13-16,28-31,49H,7,12,17-23,39H2,(H2,40,52)(H,44,53)(H,45,50)(H,46,51)(H,47,55)(H,48,54)(H4,41,42,43) |
Clave InChI |
KNZDISZOYWRMMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


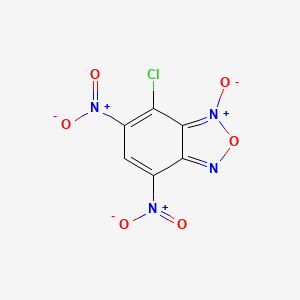
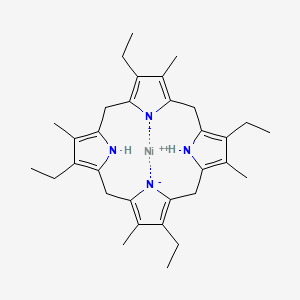
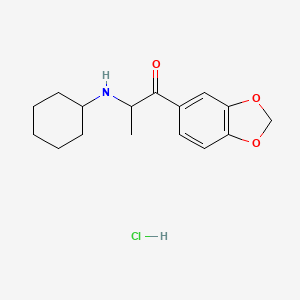
![1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol](/img/structure/B14082672.png)
![3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol](/img/structure/B14082683.png)
![tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B14082701.png)
![3-Hydroxymethyl-2,9-dioxa-6-aza-spiro[4.5]decane-6-carboxylicacidtert-butylester](/img/structure/B14082708.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14082716.png)
![2-{[6-(5-Chloro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hexyl]amino}ethan-1-ol](/img/structure/B14082717.png)

![1-(3-Methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082729.png)
![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)

